![molecular formula C14H13N3O4 B7480467 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B7480467.png)
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide
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Overview
Description
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide, also known as AN-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. AN-3 belongs to the class of nitroaromatic compounds, which are known to possess diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant defense and detoxification.
Biochemical and physiological effects:
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has also been shown to reduce oxidative stress and lipid peroxidation in animal models of neurodegenerative disorders. 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide can be easily synthesized and purified, and its structure can be easily characterized using spectroscopic techniques. However, 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has some limitations for lab experiments, including its limited water solubility and potential for non-specific binding to proteins.
Future Directions
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has several potential future directions for research, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide may also have potential applications in drug delivery and imaging, due to its ability to cross the blood-brain barrier and its fluorescent properties. Overall, 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide is a promising compound with diverse pharmacological properties and potential therapeutic applications.
Synthesis Methods
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide can be synthesized by several methods, including the reaction of 3-nitrobenzoyl chloride with 3-methoxyaniline in the presence of a base, or by the reaction of 3-methoxyaniline with 4-amino-3-nitrobenzoic acid in the presence of a coupling reagent. The yield of 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Scientific Research Applications
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in preclinical studies. 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has also been investigated for its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-11-4-2-3-10(8-11)16-14(18)9-5-6-12(15)13(7-9)17(19)20/h2-8H,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVSAUYUYQOQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide |
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